molecular formula C9H9BrO2S B13553891 2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid

2-[5-Bromo-2-(methylsulfanyl)phenyl]aceticacid

Cat. No.: B13553891
M. Wt: 261.14 g/mol
InChI Key: DWMDOOMIGQYKFZ-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 2-(methylsulfanyl)phenylacetic acid, using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The bromination reaction is followed by purification steps, such as recrystallization or column chromatography, to obtain the desired product .

Industrial Production Methods

Industrial production of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfanyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylsulfanyl)benzoic acid: Shares the bromine and methylsulfanyl groups but differs in the carboxylic acid position.

    5-Bromo-2-naphthol: Contains a bromine atom and a hydroxyl group on a naphthalene ring.

    N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(methylthio)-3-phenyl-4-imidazolecarboxamide: A more complex structure with multiple functional groups .

Uniqueness

2-[5-Bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications and industrial processes .

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

2-(5-bromo-2-methylsulfanylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2S/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

DWMDOOMIGQYKFZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Br)CC(=O)O

Origin of Product

United States

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